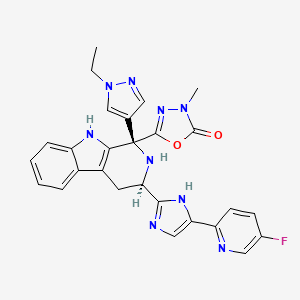

MK-1421

Descripción

Propiedades

Número CAS |

1235995-16-0 |

|---|---|

Fórmula molecular |

C27H24FN9O2 |

Peso molecular |

525.5 g/mol |

Nombre IUPAC |

5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoro-2-pyridinyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C27H24FN9O2/c1-3-37-14-15(11-31-37)27(25-35-36(2)26(38)39-25)23-18(17-6-4-5-7-19(17)32-23)10-21(34-27)24-30-13-22(33-24)20-9-8-16(28)12-29-20/h4-9,11-14,21,32,34H,3,10H2,1-2H3,(H,30,33)/t21-,27-/m1/s1 |

Clave InChI |

RETOYYSEVCBIRN-JIPXPUAJSA-N |

SMILES isomérico |

CCN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C |

SMILES canónico |

CCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MK1421; MK 1421; MK-1421 |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Islet-Specific Action of MK-1421: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MK-1421, a potent and selective somatostatin receptor subtype 3 (sstr3) antagonist, within the pancreatic islets. Designed for researchers, scientists, and drug development professionals, this document elucidates the core signaling pathways and experimental evidence supporting this compound as a potential therapeutic agent for type 2 diabetes.

Executive Summary

This compound is a selective antagonist of the somatostatin receptor subtype 3 (sstr3), a G-protein coupled receptor predominantly located on the primary cilia of pancreatic beta-cells. Endogenous somatostatin, released from delta-cells within the islet, acts as a paracrine inhibitor of insulin secretion by activating sstr3. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of calcium (Ca2+) signaling, ultimately suppressing glucose-stimulated insulin secretion (GSIS). This compound precisely targets and blocks this inhibitory pathway. By antagonizing sstr3, this compound prevents the somatostatin-induced reduction in cAMP and subsequent downstream effects, thereby augmenting insulin release in a glucose-dependent manner. This targeted action makes this compound a promising candidate for enhancing insulin secretion in hyperglycemic states without affecting glucagon or somatostatin release.

Core Mechanism of Action in Pancreatic Beta-Cells

The primary function of this compound in pancreatic islets is to relieve the inhibitory tone exerted by somatostatin on beta-cells. This is achieved through competitive antagonism of the sstr3 receptor.

The Role of Somatostatin and SSTR3 in Beta-Cell Inhibition

Somatostatin, acting through sstr3, is a key negative regulator of insulin secretion. The sstr3 receptor is coupled to an inhibitory G-protein (Gi/o). Upon somatostatin binding, the Gi/o protein inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][2] Reduced cAMP levels lead to decreased activity of its downstream effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4] This cascade of events culminates in the inhibition of insulin exocytosis. Furthermore, sstr3 activation has been shown to modulate intracellular calcium dynamics, contributing to the overall inhibitory effect on insulin secretion.[5][6][7]

This compound: Reversing the Inhibition

This compound, by binding to sstr3 without activating it, prevents somatostatin from exerting its inhibitory effects. This leads to a disinhibition of adenylyl cyclase, allowing for the maintenance of higher intracellular cAMP levels in the presence of glucose. Elevated cAMP, in turn, activates PKA and Epac, which potentiate insulin secretion through multiple mechanisms, including enhanced calcium influx and direct effects on the exocytotic machinery.

Signaling Pathways

The signaling pathways modulated by this compound are central to its mechanism of action. The following diagrams illustrate the key molecular events.

Quantitative Data

The following table summarizes the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Species/Cell Type | Conditions | Reference |

| Effect on Insulin Secretion | Augmentation | Human Islets | 16 mM Glucose | [8] |

| No effect | Human Islets | 2 mM Glucose | [8] | |

| Effect on Glucagon Secretion | No effect | Human Islets | 2 mM and 16 mM Glucose | [8] |

| Effect on Somatostatin Secretion | No effect | Human Islets | 2 mM and 16 mM Glucose | [8] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

Isolation and Culture of Human Pancreatic Islets

Human pancreatic islets are isolated from deceased organ donors. The pancreas is perfused with a collagenase solution to digest the exocrine tissue. The digested tissue is then purified by density gradient centrifugation to separate the islets from acinar and other cell types. Isolated islets are cultured in a specialized medium, typically CMRL-1066 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The functional responsiveness of isolated islets is assessed using a static GSIS assay. Batches of size-matched islets are pre-incubated in a low glucose buffer (e.g., 2 mM glucose) for a defined period. Subsequently, the islets are incubated in buffers containing low (basal) or high (stimulatory, e.g., 16 mM) glucose concentrations, with or without the test compound (this compound). After incubation, the supernatant is collected to measure secreted insulin, and the islets are lysed to determine the total insulin content. Insulin levels are quantified using methods such as ELISA or radioimmunoassay.

Conclusion

This compound represents a targeted approach to enhancing insulin secretion by specifically antagonizing the sstr3 receptor on pancreatic beta-cells. Its glucose-dependent action and lack of effect on glucagon and somatostatin secretion highlight its potential as a safe and effective therapeutic agent for type 2 diabetes. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further clinical development and research.

References

- 1. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MK-1421: A Potent and Selective SSTR3 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of MK-1421, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). This compound emerged from a lead optimization program aimed at identifying a treatment for type 2 diabetes by enhancing glucose-dependent insulin secretion. This document details the pharmacological profile of this compound, including its binding affinity and functional activity, and provides a thorough description of the multi-step synthetic route. Experimental protocols for key biological assays are also included to facilitate further research and development.

Introduction

Somatostatin, a cyclic peptide hormone, regulates a wide range of physiological processes by binding to five distinct G protein-coupled receptors (SSTR1-5). The somatostatin receptor subtype 3 (SSTR3) is highly expressed in pancreatic β-cells, where its activation inhibits insulin secretion. Consequently, antagonism of SSTR3 has been identified as a promising therapeutic strategy for the treatment of type 2 diabetes by promoting glucose-dependent insulin secretion.

The development of SSTR3 antagonists has been an area of active research. An early lead compound, MK-4256, demonstrated potent SSTR3 antagonism and efficacy in preclinical models. However, its development was halted due to adverse cardiovascular effects, specifically QTc interval prolongation, which were attributed to off-target interactions with the hERG ion channel.[1][2] This led to a focused effort to identify a new-generation antagonist with an improved safety profile.

This compound, chemically known as (1R,3R)-3-(4-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl)-1-(1-ethyl-pyrazol-4-yl)-1-(3-methyl-1,3,4-oxadiazol-3H-2-one-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline, was discovered through a rigorous lead optimization campaign. It is a tetrahydro-β-carboline derivative designed to retain high SSTR3 antagonist potency while minimizing hERG channel activity.[1][2]

Pharmacological Profile

The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity.

Binding Affinity and Selectivity

The binding affinity of this compound for human SSTR3 (hSSTR3) and its selectivity against other human somatostatin receptor subtypes were determined using radioligand binding assays. This compound demonstrated high affinity for hSSTR3 with a Ki value in the low nanomolar range. Importantly, it exhibited significant selectivity over other SSTR subtypes.

Table 1: Binding Affinity of this compound at Human Somatostatin Receptors

| Receptor | Ki (nM) |

| hSSTR1 | >1000 |

| hSSTR2 | >1000 |

| hSSTR3 | 1.2 |

| hSSTR4 | >1000 |

| hSSTR5 | >1000 |

Data compiled from publicly available research.[2]

Functional Antagonism

The functional antagonist activity of this compound was assessed in a cell-based cAMP assay. SSTR3 is a Gi-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist reverses this effect. This compound demonstrated potent functional antagonism, effectively reversing the agonist-induced inhibition of cAMP production.

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| cAMP Functional Antagonism | CHO-K1 cells expressing hSSTR3 | 2.5 |

Data compiled from publicly available research.[2]

hERG Channel Activity

A critical aspect of the discovery of this compound was the significant reduction in hERG ion channel binding compared to its predecessor, MK-4256. This was a key factor in its improved cardiovascular safety profile.

Table 3: hERG Channel Binding Affinity

| Compound | hERG Ki (nM) |

| MK-4256 | 170 |

| This compound | >10,000 |

Data compiled from publicly available research.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key tetrahydro-β-carboline core via a Pictet-Spengler reaction, followed by the introduction of the imidazole and oxadiazolone moieties. The synthesis of the requisite precursors is also a critical component of the overall process.

Synthetic Scheme Overview

Caption: Overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are based on general synthetic methodologies for similar compounds and may require optimization.

Step 1: Synthesis of the Tryptamine Precursor

The synthesis of the required tryptamine derivative bearing the fluoropyridinyl-imidazole moiety is a critical first step. This typically involves the reaction of a suitably protected D-tryptophan derivative with a brominated fluoropyridinyl-imidazole intermediate.

Step 2: Synthesis of the Pyrazolyl-Oxadiazolone Ketone Precursor

The ketone fragment is synthesized by coupling 1-ethyl-pyrazole-4-carboxylic acid with a hydrazine derivative, followed by cyclization to form the 3-methyl-1,3,4-oxadiazol-2-one ring. The resulting intermediate is then converted to the corresponding ketone.

Step 3: Pictet-Spengler Reaction

The core tetrahydro-β-carboline scaffold of this compound is constructed via a Pictet-Spengler reaction. This involves the condensation of the tryptamine precursor with the pyrazolyl-oxadiazolone ketone in the presence of an acid catalyst.

-

To a solution of the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added the pyrazolyl-oxadiazolone ketone (1.1 eq).

-

An acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid (0.1-1.0 eq), is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Methodologies for Biological Assays

SSTR3 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the SSTR3 receptor.

Caption: Workflow for the SSTR3 radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human SSTR3 receptor (e.g., CHO-K1 or HEK293).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors, is used.

-

Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled SSTR3 agonist.

-

Equilibration: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

SSTR3 Functional cAMP Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.

Caption: Workflow for the SSTR3 functional cAMP assay.

Protocol:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human SSTR3 receptor are seeded into 96-well plates and cultured overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound (this compound) in a suitable assay buffer for 15-30 minutes at 37°C.

-

Stimulation: A solution containing an SSTR3 agonist (e.g., somatostatin) at its EC80 concentration and a fixed concentration of forskolin (to stimulate adenylyl cyclase) is added to the wells.

-

Incubation: The plate is incubated for 15-30 minutes at 37°C.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective SSTR3 antagonist that was developed as a potential therapeutic agent for type 2 diabetes. Its discovery was guided by a strategy to mitigate the off-target cardiovascular risks associated with earlier compounds in the series. The synthetic route to this compound, centered around a key Pictet-Spengler reaction, allows for the efficient construction of this complex molecule. The detailed pharmacological profiling and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in SSTR3 antagonism and related therapeutic areas.

References

MK-1421: A Technical Guide to its Role in Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and selective antagonist of the somatostatin subtype-3 receptor (sstr3), identified as a potential therapeutic agent for type 2 diabetes mellitus. Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. By selectively blocking the inhibitory signaling of somatostatin through sstr3, this compound effectively enhances the natural physiological response to elevated glucose levels. This document provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, mechanism of action, and key experimental data demonstrating its efficacy in a glucose-dependent manner.

Mechanism of Action: SSTR3 Antagonism

This compound functions as a highly selective antagonist for the sstr3 receptor.[1][2] In pancreatic islets, somatostatin acts as a paracrine inhibitor of both insulin and glucagon secretion. The sstr3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately suppresses insulin exocytosis from β-cells.

By blocking the binding of endogenous somatostatin to sstr3, this compound negates this inhibitory tone. This allows for a more robust insulin secretory response in the presence of stimulatory glucose concentrations, without affecting basal insulin release at low glucose levels. This glucose-dependency is a critical feature, suggesting a lower risk of hypoglycemia compared to non-glucose-dependent insulin secretagogues.[3] The proposed signaling pathway is illustrated below.

Quantitative Pharmacological Data

The preclinical development of this compound involved extensive characterization of its potency, selectivity, and pharmacokinetic properties. The data is summarized in the tables below.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Notes |

| sstr3 Binding Affinity (Ki) | Human | Data not available in provided search results | |

| hERG Channel Binding (IC50) | Human | Data not available in provided search results | A key parameter for cardiovascular safety assessment. Development of a previous candidate was halted due to hERG liability.[2][3] |

| Insulin Secretion Augmentation | Human Islets | Significant increase at 16 mM glucose | At a concentration of 5 μM, this compound augmented insulin secretion.[3] |

| Effect at Low Glucose | Human Islets | No effect at 2 mM glucose | Demonstrates glucose-dependency of its action.[3] |

| Glucagon Secretion | Human Islets | No effect | Tested at both 2 mM and 16 mM glucose.[3] |

| Somatostatin (SS-14) Secretion | Human Islets | No effect | Tested at both 2 mM and 16 mM glucose.[3] |

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (oGTT)

| Parameter | Species | Value |

| ED50 | Mouse | 0.16 mg/kg |

| MEDmax | Mouse | 3 mg/kg |

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Clp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |

| Mouse | Data not available in provided search results | Data not available | Data not available | Data not available |

| Rat | Data not available in provided search results | Data not available | Data not available | Data not available |

| Dog | Data not available in provided search results | Data not available | Data not available | Data not available |

| Monkey | Data not available in provided search results | Data not available | Data not available | Data not available |

| The discovery paper mentions a table with a detailed pharmacokinetic profile across preclinical species, but the specific values are not present in the provided search results. The compound is noted to have an acceptable preclinical pharmacokinetic profile.[3][4] |

Key Experimental Protocols

In Vitro Insulin Secretion from Isolated Human Islets

This assay was performed to determine the direct effect of this compound on pancreatic islet hormone secretion in a controlled glucose environment.

Methodology:

-

Islet Procurement: Human islets were obtained from non-diabetic donors.

-

Static Incubation: Islets were pre-incubated in a low glucose (2 mM) medium.

-

Treatment Application: Islets were then incubated for 60 minutes in either low (2 mM) or high (16 mM) glucose medium containing:

-

Vehicle control

-

This compound (5 μM)

-

Positive controls: GLP-1 (50 nM) for insulin/somatostatin release and linoleic acid (100 μM) for glucagon release.[3]

-

-

Supernatant Collection: After incubation, the supernatant was collected.

-

Hormone Quantification: Insulin, glucagon, and somatostatin levels in the supernatant were quantified using standard immunoassay techniques (e.g., ELISA).

In Vivo Oral Glucose Tolerance Test (oGTT)

This experiment was crucial for evaluating the efficacy of this compound in improving glucose tolerance in a living organism.

Methodology:

-

Animal Model: Lean C57BL/6N mice were used for the study.

-

Fasting: Animals were fasted overnight prior to the experiment.

-

Compound Administration: this compound was administered orally (p.o.) at various doses (0.03 to 3 mg/kg) one hour before the glucose challenge.[3][4]

-

Glucose Challenge: A dextrose solution was administered orally to the mice.

-

Blood Sampling: Blood samples were collected at specific time points following the glucose challenge.

-

Glucose Measurement: Blood glucose levels were measured to determine the glucose excursion curve over time.

-

Data Analysis: The area under the curve (AUC) for glucose excursion was calculated and compared between treatment groups and the vehicle control to determine the dose-dependent effect of this compound.

Safety and Development Status

A significant hurdle in the development of sstr3 antagonists has been off-target effects, particularly cardiovascular liabilities such as QTc interval prolongation.[2][3] An earlier candidate in the same class as this compound (MK-4256) was discontinued due to such effects.[3] this compound was specifically designed to mitigate this risk. Preclinical cardiovascular studies in dogs, including intravenous infusion in anesthetized dogs and oral administration in telemetrized dogs, showed no significant electrophysiological changes, including no QTc prolongation, at relevant plasma concentrations.[3][4]

Based on its potent and glucose-dependent efficacy, acceptable preclinical pharmacokinetic profile, and improved cardiovascular safety profile, this compound was selected as a development candidate for the potential treatment of type 2 diabetes.[3][4] Further information regarding its clinical profile is pending publication.

Conclusion

This compound represents a promising therapeutic candidate that operates via a novel mechanism for the treatment of type 2 diabetes. Its action as a selective sstr3 antagonist enhances the body's own glucose-stimulated insulin secretion, offering a targeted approach to improving glycemic control. The preclinical data robustly supports its glucose-dependent mechanism, which may translate to a lower risk of hypoglycemia. With a favorable preclinical safety profile, particularly regarding cardiovascular effects, this compound has progressed into further development, and its clinical evaluation will be critical in determining its ultimate therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Pharmacology of MK-1421: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and highly selective antagonist of the somatostatin receptor subtype 3 (sstr3). Developed as a potential therapeutic agent for type 2 diabetes, its preclinical evaluation has demonstrated promising effects on glucose homeostasis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The data presented herein supports the mechanism of action of this compound, which involves the potentiation of glucose-stimulated insulin secretion through the blockade of sstr3.

Introduction

Somatostatin, a key regulatory peptide, exerts its inhibitory effects on various physiological processes, including hormone secretion, by binding to a family of five G protein-coupled receptors (sstr1-5). The sstr3 subtype is expressed in pancreatic β-cells and is implicated in the negative regulation of insulin secretion. Antagonism of sstr3, therefore, presents a novel therapeutic strategy for enhancing insulin release in a glucose-dependent manner, a desirable characteristic for the treatment of type 2 diabetes. This compound, a tetrahydro-β-carboline derivative, emerged from a discovery program aimed at identifying potent and selective sstr3 antagonists with a favorable safety profile.[1][2][3] This document details the preclinical pharmacological data that supported the advancement of this compound as a development candidate.

Mechanism of Action

This compound functions as a competitive antagonist at the sstr3 receptor. In pancreatic β-cells, somatostatin, acting through sstr3, inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of glucose-stimulated insulin secretion (GSIS). By blocking the binding of endogenous somatostatin to sstr3, this compound mitigates this inhibitory tone, resulting in an enhancement of GSIS. This glucose-dependent mechanism of action is a key feature of this compound, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.[4]

Figure 1: Simplified signaling pathway of this compound action in pancreatic β-cells.

In Vitro Pharmacology

The in vitro profile of this compound was characterized by its high affinity and selectivity for the human sstr3 receptor.

Receptor Binding Affinity

Binding affinities were determined using radioligand binding assays with membranes from cells expressing recombinant human somatostatin receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| h-sstr1 | >1000 |

| h-sstr2 | >1000 |

| h-sstr3 | 0.3 |

| h-sstr4 | >1000 |

| h-sstr5 | >1000 |

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes.

Functional Activity in Human Islets

The functional consequence of sstr3 antagonism was assessed by measuring insulin secretion from isolated human pancreatic islets.

| Condition | Insulin Secretion (Fold Increase over Basal) |

| High Glucose (16.7 mM) | 3.5 |

| High Glucose + this compound (1 µM) | 5.8 |

| High Glucose + GLP-1 (10 nM) | 6.2 |

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion in Human Islets.[1][2]

Experimental Protocols

Receptor Binding Assays: Membranes from CHO-K1 cells stably expressing individual human sstr subtypes were incubated with [125I]-labeled somatostatin and varying concentrations of this compound. Non-specific binding was determined in the presence of excess unlabeled somatostatin. Bound radioactivity was separated by filtration and quantified using a gamma counter. IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Human Islet Insulin Secretion Assay: Isolated human islets were cultured for 24-48 hours. Islets were then pre-incubated in low glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) for 1 hour. Subsequently, islets were incubated for 1 hour in KRBB containing low or high glucose (16.7 mM) in the presence or absence of this compound or control compounds. Supernatants were collected, and insulin concentrations were measured by ELISA.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a murine model of glucose tolerance.

Oral Glucose Tolerance Test (oGTT) in Mice

This compound demonstrated a dose-dependent reduction in glucose excursion following an oral glucose challenge in lean C57BL/6N mice.[1][2]

| Dose (mg/kg, p.o.) | Glucose Excursion (% Inhibition) |

| 0.03 | 25 |

| 0.1 | 50 |

| 0.3 | 75 |

| 1 | 90 |

| 3 | ~100 |

Table 3: Efficacy of this compound in a Mouse Oral Glucose Tolerance Test.[1][2]

Experimental Protocols

Oral Glucose Tolerance Test (oGTT): Male C57BL/6N mice were fasted overnight. This compound or vehicle was administered by oral gavage. One hour after dosing, a glucose solution (2 g/kg) was administered orally. Blood glucose levels were measured from tail vein samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge. The area under the curve (AUC) for blood glucose was calculated, and the percent inhibition of glucose excursion was determined relative to the vehicle-treated group.

Figure 2: Experimental workflow for the in vivo oral glucose tolerance test.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species.

| Species | Route | T1/2 (h) | Clp (mL/min/kg) | Vdss (L/kg) | F (%) |

| Mouse | IV | 1.2 | 33 | 2.1 | - |

| PO | - | - | - | 5 | |

| Rat | IV | 1.8 | 25 | 2.3 | - |

| PO | - | - | - | 8 | |

| Dog | IV | 2.5 | 8 | 1.5 | - |

| PO | - | - | - | 45 | |

| Rhesus Monkey | IV | 3.1 | 6 | 1.2 | - |

| PO | - | - | - | 60 |

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species.[1][2] T1/2: half-life; Clp: plasma clearance; Vdss: volume of distribution at steady state; F: oral bioavailability.

This compound exhibited poor oral bioavailability in rodents, which was attributed to low permeability and being a substrate for the P-glycoprotein (PGP) transporter.[1][2] Bioavailability was significantly better in higher species.[1][2]

Safety Pharmacology

A critical aspect of the development of this compound was ensuring a clean cardiovascular safety profile, as a predecessor compound (MK-4256) had shown undesirable QTc interval prolongation.[1][2]

Cardiovascular Safety

This compound was evaluated for its potential to affect the QTc interval in anesthetized and conscious telemetered dogs.

| Model | Dose/Concentration | QTc Prolongation |

| Anesthetized Dog (IV) | Up to 140 µM (Cmax) | No significant change |

| Conscious Telemetered Dog (PO) | Cmax = 5.8 µM | No significant change |

Table 5: Cardiovascular Safety Evaluation of this compound in Dogs.[1][2]

These studies indicated that this compound did not share the cardiovascular liability of earlier compounds in the series.[1][2]

hERG Channel Activity

The potential for off-target activity at the hERG potassium channel, a common cause of drug-induced QTc prolongation, was assessed. This compound demonstrated significantly reduced hERG binding compared to its predecessor.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective sstr3 antagonist. It enhances glucose-stimulated insulin secretion from human islets in vitro and improves glucose tolerance in mice in vivo.[1][2] The pharmacokinetic profile shows species-dependent oral bioavailability, with higher exposure in non-rodent species.[1][2] Importantly, this compound was found to be devoid of the cardiovascular safety concerns that halted the development of an earlier candidate in this class.[1][2] These findings established this compound as a promising development candidate for the treatment of type 2 diabetes.

References

- 1. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Efficacy of MK-1421 in Preclinical Models: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Core Efficacy and Mechanism of Action of the Selective SSTR3 Antagonist, MK-1421, in Models of Glucose Homeostasis.

Executive Summary

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). Preclinical evidence demonstrates its efficacy in improving glucose tolerance in a murine model of glucose excursion. The mechanism of action is centered on the glucose-dependent enhancement of insulin secretion from pancreatic β-cells, a highly desirable characteristic for a novel anti-diabetic agent, minimizing the risk of hypoglycemia. This document provides a comprehensive technical guide on the in vivo and ex vivo efficacy of this compound, detailed experimental protocols, and an elucidation of its underlying signaling pathway.

Introduction

Somatostatin, acting through its five G-protein coupled receptor subtypes (SSTR1-5), is a key negative regulator of hormone secretion. SSTR3 is highly expressed in pancreatic β-cells, and its activation by endogenous somatostatin tonically inhibits insulin release.[1] Pharmacological antagonism of SSTR3, therefore, presents a promising therapeutic strategy to enhance glucose-dependent insulin secretion (GDIS) for the treatment of T2DM.[2]

This compound is an imidazolyl-tetrahydro-β-carboline derivative identified as a potent and selective SSTR3 antagonist.[3] It was developed as a successor to an earlier candidate, MK-4256, and was specifically optimized to mitigate off-target cardiovascular effects, such as QTc interval prolongation, which had halted the development of its predecessor.[2][3] This whitepaper summarizes the pivotal preclinical data supporting the therapeutic potential of this compound.

In Vivo Efficacy in a Murine Model of Glucose Excursion

The primary in vivo evaluation of this compound was conducted using an oral glucose tolerance test (oGTT) in a lean, healthy mouse model. This model is a standard method for assessing a compound's ability to modulate glucose disposal following a glucose challenge.

Quantitative Data Summary

Oral administration of this compound demonstrated a significant, dose-dependent reduction in blood glucose excursion in lean C57BL/6N mice.[3] The key efficacy parameters are summarized in the table below.

| Dose (mg/kg, p.o.) | Effect on Glucose Excursion | Plasma Concentration (nM) at ~2.5h post-dose |

| 0.03 | Significant reduction | 1 |

| 0.1 | Dose-dependent reduction | 2 |

| 0.3 | Dose-dependent reduction | 4 |

| 1 | Dose-dependent reduction | 12 |

| 3 | Near 100% inhibition | 105 |

-

ED₅₀: The dose required to achieve 50% of the maximal effect on suppressing oGTT glucose levels was determined to be 0.16 mg/kg .[3]

-

MEDₘₐₓ: The minimal efficacious dose for maximal suppression of blood glucose during the oGTT was 3 mg/kg .[3]

It is important to note that while these data robustly demonstrate proof-of-concept in a glucose challenge model, published studies on the efficacy of this compound in established animal models of type 2 diabetes (e.g., db/db mice, Zucker fatty rats, or high-fat diet-induced obesity models) are not currently available in the public domain.

Ex Vivo Efficacy in Human Islets

To translate the findings from the murine model to a human-relevant system, the effect of this compound on insulin release was examined in isolated human pancreatic islets.

Quantitative Data Summary

In static incubation experiments using islets from non-diabetic human donors, this compound demonstrated a glucose-dependent effect on insulin secretion.

| Compound | Concentration | Glucose Condition | Outcome |

| This compound | 5 µM | 2 mM (Low) | No effect on insulin secretion |

| This compound | 5 µM | 16 mM (High) | Augmented insulin secretion |

This glucose-dependency is a critical feature, suggesting that this compound is unlikely to cause hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.[3][4]

Mechanism of Action: SSTR3 Antagonism in Pancreatic β-Cells

This compound exerts its pro-secretory effects by blocking the inhibitory signaling cascade initiated by somatostatin binding to SSTR3 on pancreatic β-cells.

Signaling Pathway

The canonical signaling pathway for SSTR3 involves its coupling to an inhibitory G-protein (Gαi). Upon activation by somatostatin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to lower protein kinase A (PKA) activity and subsequent inhibition of the insulin exocytosis machinery. By binding to and blocking SSTR3, this compound prevents this inhibitory cascade, leading to a disinhibition of adenylyl cyclase, maintained cAMP levels, and consequently, an enhancement of glucose-stimulated insulin secretion.

References

- 1. benchchem.com [benchchem.com]

- 2. The Discovery of MK-4256, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Properties of MK-1421

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and highly selective antagonist of the somatostatin receptor subtype 3 (sstr3). This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its signaling pathway and relevant experimental workflows. This guide is intended to serve as a technical resource for researchers investigating sstr3 antagonism and its potential therapeutic applications, particularly in the context of type 2 diabetes.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (1R,3R)-3-(4-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl)-1-(1-ethyl-pyrazol-4-yl)-1-(3-methyl-1,3,4-oxadiazol-3H-2-one-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline, is a complex heterocyclic molecule.[1][2] Its chemical structure is characterized by a tetrahydro-β-carboline scaffold, a common feature in a class of sstr3 antagonists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H24FN9O2 | [3] |

| Molecular Weight | 525.54 g/mol | [3] |

| CAS Number | 1235995-16-0 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [3] |

Pharmacological Properties

This compound is a potent and selective antagonist of the human somatostatin receptor subtype 3 (sstr3). Its high affinity and selectivity make it a valuable tool for studying the physiological roles of sstr3 and a potential therapeutic agent.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays. It demonstrates high potency for the human sstr3 receptor with excellent selectivity over other somatostatin receptor subtypes.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Reference |

| sstr3 Binding Affinity (Ki) | Human | 0.2 nM | [1] |

| Rat | 0.3 nM | [1] | |

| Dog | 0.4 nM | [1] | |

| Rhesus Monkey | 0.2 nM | [1] | |

| sstr1 Binding Affinity (Ki) | Human | >1000 nM | [1] |

| sstr2 Binding Affinity (Ki) | Human | >1000 nM | [1] |

| sstr4 Binding Affinity (Ki) | Human | >1000 nM | [1] |

| sstr5 Binding Affinity (Ki) | Human | >1000 nM | [1] |

| sstr3 Functional Antagonism (IC50) | Human | 0.5 nM | [1] |

| hERG Binding (IC50) | Human | 30 μM | [1] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in animal models have demonstrated the efficacy of this compound in modulating glucose homeostasis. Pharmacokinetic profiling has been conducted in several preclinical species.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Oral Glucose Tolerance Test (oGTT) | Mouse | 1 mg/kg, p.o. | ~82% inhibition of glucose excursion | [1][2] |

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |

| Mouse | IV | 2 | 1.1 | 55 | 2.9 | 5 |

| PO | 10 | |||||

| Rat | IV | 2 | 1.9 | 24 | 2.9 | 3 |

| PO | 10 | |||||

| Dog | IV | 1 | 3.3 | 5.4 | 1.3 | 24 |

| PO | 2 | |||||

| Rhesus Monkey | IV | 1 | 3.8 | 10.1 | 2.1 | 42 |

| PO | 2 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of somatostatin to the sstr3 receptor. Sstr3 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of sstr3 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including protein kinase A (PKA) activity and calcium channel function, ultimately leading to the inhibition of insulin secretion from pancreatic β-cells.[4][5][6] By antagonizing this receptor, this compound prevents these inhibitory effects, thereby promoting glucose-stimulated insulin secretion.[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro: sstr3 Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the sstr3 receptor.[9][10][11]

Materials:

-

Cell membranes prepared from a cell line stably expressing the human sstr3 receptor.

-

Radiolabeled ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).

-

This compound stock solution in DMSO.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled somatostatin (for non-specific binding), or 50 µL of the this compound dilution.

-

Add 50 µL of the radiolabeled ligand to all wells.

-

Add 100 µL of the cell membrane preparation to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo: Oral Glucose Tolerance Test (oGTT) in Mice

This protocol is used to evaluate the effect of this compound on glucose tolerance in mice.[12][13][14][15]

Materials:

-

Male C57BL/6 mice.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Glucose solution (2 g/kg body weight).

-

Glucometer and test strips.

-

Blood collection supplies (e.g., tail-nick lancets, capillaries).

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t = -60 min) from a tail-nick.

-

Administer this compound or vehicle control by oral gavage.

-

At t = 0 min, administer the glucose solution orally.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

-

Compare the AUC of the this compound treated group to the vehicle control group to determine the effect on glucose tolerance.

Conclusion

This compound is a potent and selective sstr3 antagonist with a well-characterized chemical structure and pharmacological profile. Its ability to enhance glucose-stimulated insulin secretion through the blockade of sstr3-mediated inhibitory signaling highlights its potential as a therapeutic agent for type 2 diabetes. The detailed chemical information, quantitative pharmacological data, and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in metabolic disease research and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. tierschutz.uzh.ch [tierschutz.uzh.ch]

MK-1421: A Comprehensive Technical Guide on Somatostatin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of MK-1421, a potent and highly selective antagonist for the somatostatin receptor subtype 3 (SSTR3). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery, offering a centralized resource on the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Data Presentation: Binding Affinity and Selectivity

This compound, also referred to as compound 17e in its discovery literature, has been rigorously evaluated for its binding affinity and selectivity across all five human somatostatin receptor subtypes (SSTR1-SSTR5). The following tables summarize the quantitative data from in vitro binding assays, providing a clear comparison of its interaction with each receptor.

Table 1: In Vitro Binding Profile of this compound Against Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ki (nM) | n |

| hSSTR1 | >1000 | 2 |

| hSSTR2 | >1000 | 2 |

| hSSTR3 | 1.1 ± 0.1 | 4 |

| hSSTR4 | >1000 | 2 |

| hSSTR5 | >1000 | 2 |

| Data sourced from Shah et al. (2015), "Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes". Ki represents the inhibitory constant, and 'n' denotes the number of determinations.[1][2] |

Table 2: In Vitro Binding Profile of this compound Against SSTR3 from Preclinical Species

| Species | Receptor | Ki (nM) | n |

| Mouse | mSSTR3 | 1.3 ± 0.1 | 4 |

| Rat | rSSTR3 | 1.4 ± 0.2 | 4 |

| Dog | dSSTR3 | 1.2 ± 0.1 | 4 |

| Data sourced from Shah et al. (2015).[1][2] |

The data unequivocally demonstrates that this compound is a highly potent antagonist with nanomolar affinity for the human SSTR3.[1][2] Furthermore, its selectivity is exceptional, with binding affinities for other somatostatin receptor subtypes being at least three orders of magnitude lower.[1][2] This high degree of selectivity minimizes the potential for off-target effects mediated by other SSTR subtypes. The compound also exhibits potent binding to SSTR3 from various preclinical species, supporting its use in animal models of disease.[1][2]

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. The following is a detailed description of the likely methodology based on standard practices in the field.

Radioligand Displacement Assay for Somatostatin Receptors

1. Membrane Preparation:

-

Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) are cultured and harvested.

-

The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The resulting membrane pellets are washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., 125I-Tyr11-SRIF-14 or 125I-[Leu8, D-Trp22, Tyr25]-SRIF-28) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled universal somatostatin agonist (e.g., 1 µM somatostatin-28).

-

The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression analysis to generate a competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

SSTR3 Signaling Pathway

Somatostatin receptor 3 (SSTR3) is a member of the G protein-coupled receptor (GPCR) superfamily.[3] Upon activation by its endogenous ligand, somatostatin, SSTR3 couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the activity of various downstream effectors, including transcription factors like the cAMP response element-binding protein (CREB). As an antagonist, this compound blocks the binding of somatostatin to SSTR3, thereby preventing the initiation of this inhibitory signaling cascade.

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

References

- 1. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SSTR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

An In-depth Technical Guide on the Pharmacokinetic Profile of MK-1421 in Rodent Models

MK-1421, a potent and selective somatostatin receptor subtype 3 (sstr3) antagonist, was investigated as a potential therapeutic agent for type 2 diabetes.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound in rodent models, based on preclinical studies. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetic Parameters of this compound in Rodents

Preclinical studies revealed that this compound exhibited poor bioavailability in rodent species.[1] The pharmacokinetic profile was characterized in mice and rats, and the key parameters are summarized in the table below. The combination of P-glycoprotein (PGP) transport and low permeability may contribute to the observed poor bioavailability in rodents.[1]

| Species | Dose (mg/kg) | Route | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |

| Mouse | 2 | IV | 1.8 | 32 | 3.0 | - |

| 10 | PO | - | - | - | 4 | |

| Rat | 2 | IV | 2.9 | 15 | 2.5 | - |

| 10 | PO | - | - | - | 2 |

Caption: Pharmacokinetic parameters of this compound in mouse and rat models following intravenous (IV) and oral (PO) administration.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in rodent models.

Animals:

-

Male Sprague-Dawley rats (250-300 g) and male CD-1 mice (25-30 g) were used for the pharmacokinetic studies.

-

Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Administration:

-

Intravenous (IV): this compound was formulated in a solution of 20% hydroxypropyl-β-cyclodextrin in saline for intravenous administration.

-

Oral (PO): For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water.

Sample Collection and Analysis:

-

Blood samples were collected at predetermined time points post-dosing via tail vein or cardiac puncture.

-

Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

-

The area under the curve (AUC) was calculated using the linear trapezoidal rule.

-

Clearance (CL), volume of distribution at steady state (Vdss), and terminal half-life (T1/2) were estimated using standard formulas.

-

Oral bioavailability (F) was calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in a rodent model.

Caption: Experimental workflow for rodent pharmacokinetic studies of this compound.

Signaling Pathway Context

This compound acts as an antagonist to the somatostatin receptor subtype 3 (sstr3). The binding of the natural ligand, somatostatin, to sstr3 initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound is hypothesized to disinhibit insulin secretion, a potentially beneficial effect for the treatment of type 2 diabetes.

Caption: Simplified signaling pathway of sstr3 and the antagonistic action of this compound.

References

- 1. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the Therapeutic Potential of Glucokinase Activation Beyond Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the compound "MK-1421" reveals two distinct molecules developed by Merck. One, this compound, is a somatostatin subtype-3 receptor (sstr3) antagonist investigated for Type 2 Diabetes (T2D) by modulating insulin secretion.[1][2] Another prominent but ultimately unsuccessful Merck compound in the diabetes space was MK-0941, a glucokinase activator (GKA).[3] The vast majority of recent, in-depth research into novel metabolic disease therapies focuses on the glucokinase activation pathway, exemplified by the successful clinical introduction of Dorzagliatin.[3][4] Given the user's request for a guide on therapeutic potential beyond diabetes, this document will focus on the broadly applicable mechanism of Glucokinase Activation . This pathway holds significant, well-researched potential in various metabolic disorders due to its central role as the body's primary glucose sensor.

Executive Summary

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in key metabolic tissues, primarily the pancreas and liver.[5][6] Pharmacological activation of GK presents a therapeutic strategy not only for glycemic control in diabetes but also for other metabolic disorders characterized by dysregulated glucose metabolism. This guide explores the core mechanism of GK activation, summarizes the clinical efficacy of the leading GKA, Dorzagliatin, in its primary indication (T2D), and investigates the scientific rationale and emerging evidence for its application in non-diabetic conditions. Detailed signaling pathways, experimental workflows, and quantitative clinical data are provided to support further research and development in this promising area.

Core Mechanism: Allosteric Activation of Glucokinase

Glucokinase governs the first rate-limiting step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. This action is crucial for both glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and for glucose uptake and glycogen synthesis in the liver.[6][7]

Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, allowing it to respond dynamically to fluctuations in blood glucose within the physiological range.[8] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[3][9] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the threshold for its activation.[5][9]

This dual action in the pancreas and liver restores the physiological response to glucose:

-

In Pancreatic β-cells: Enhanced GK activity increases the rate of glycolysis, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.[6]

-

In Hepatocytes (Liver Cells): GKA-mediated activation promotes the uptake of glucose from the bloodstream and its conversion into glycogen for storage, thereby reducing hepatic glucose output.[4][5]

Efficacy in Type 2 Diabetes (Primary Indication)

The clinical development of GKAs has been challenging, with early candidates like MK-0941 failing due to issues of hypoglycemia and loss of efficacy over time.[3][8] Dorzagliatin, a fourth-generation GKA, overcame these issues through a different binding mechanism that promotes a more physiological, dose-dependent activation of GK.[3] Its efficacy has been validated in multiple Phase III clinical trials.

| Trial Name / Identifier | Patient Population | Treatment Arm | Key Efficacy Endpoint | Result | Citation(s) |

| SEED (HMM0301) | Drug-Naïve T2D | Dorzagliatin (75 mg BID) vs. Placebo | Change in HbA1c at 24 weeks | -1.07% (vs. -0.50% for placebo) | [9][10][11] |

| DAWN (HMM0302) | T2D on Metformin | Dorzagliatin (75 mg BID) + Metformin vs. Placebo + Metformin | Change in HbA1c at 24 weeks | -1.02% (vs. -0.36% for placebo) | [10][11][12] |

| Meta-Analysis | Pooled Phase II/III Data | Dorzagliatin vs. Placebo | Change in Fasting Plasma Glucose (FPG) | -9.22 mg/dL | [13] |

| Meta-Analysis | Pooled Phase II/III Data | Dorzagliatin vs. Placebo | Change in 2-hr Postprandial Glucose (2h-PPG) | -48.70 mg/dL | [13] |

| Meta-Analysis | Pooled Phase II/III Data | Dorzagliatin vs. Placebo | Change in HOMA2-β (β-cell function) | +2.69 (increase) | [13] |

Therapeutic Potential Beyond Diabetes

The central role of glucokinase in glucose sensing and metabolism provides a strong rationale for exploring its therapeutic utility in other metabolic diseases.

Non-alcoholic Fatty Liver Disease (NAFLD)

Scientific Rationale: NAFLD is tightly linked to insulin resistance and altered hepatic glucose metabolism. By enhancing the liver's ability to take up glucose and convert it to glycogen, GKAs could reduce the substrate available for de novo lipogenesis (DNL), the process of creating new fat, which is a key driver of NAFLD. Improving hepatic glucose sensing could lead to reduced fat accumulation, inflammation, and liver damage.

Experimental Evidence: While direct clinical trial data for GKAs in NAFLD is limited, the mechanism is supported by preclinical studies. The improvement in insulin resistance and hepatic glucose utilization seen in diabetes trials suggests a potential benefit.[10][14]

Glucokinase-Maturity-Onset Diabetes of the Young (GCK-MODY)

Scientific Rationale: GCK-MODY is a monogenic form of diabetes caused by heterozygous inactivating mutations in the glucokinase gene.[15] This directly impairs the glucose-sensing ability of β-cells. GKAs are uniquely suited to treat this condition by directly targeting the dysfunctional protein, increasing its affinity for glucose and restoring its enzymatic activity.[9]

Experimental Protocol: Hyperglycemic Clamp Study A key method to evaluate the effect of GKAs in GCK-MODY is the hyperglycemic clamp, a procedure designed to measure insulin secretion in response to a fixed high level of blood glucose.

-

Patient Recruitment: Participants with confirmed GCK gene mutations and a control group (e.g., recent-onset T2D patients) are recruited.[9]

-

Study Design: A double-blind, randomized, crossover design is employed. Each participant undergoes the clamp procedure on two separate occasions, once after receiving a single oral dose of the GKA (e.g., Dorzagliatin 75 mg) and once after a matched placebo.[9]

-

Clamp Procedure:

-

An intravenous line is inserted for glucose infusion and another for blood sampling.

-

Blood glucose is acutely raised to and maintained at a specific hyperglycemic level (e.g., 12 mmol/L) for a set duration (e.g., 2 hours) via a variable-rate infusion of 20% dextrose.[9]

-

Blood samples are collected at frequent intervals to measure insulin (C-peptide) levels.

-

-

Endpoints: The primary outcomes are the acute insulin response and the second-phase insulin secretion rate (ISR), which quantify how well the pancreatic β-cells respond to the glucose challenge under the influence of the drug versus placebo.[9]

Results: In a study with GCK-MODY participants, Dorzagliatin significantly increased second-phase insulin secretion and improved β-cell glucose sensitivity compared to placebo, directly demonstrating its ability to correct the primary defect caused by the gene mutation.[9]

Future Directions and Conclusion

The validation of glucokinase as a druggable target with the success of Dorzagliatin opens new avenues for research. The therapeutic principle of restoring a fundamental glucose-sensing mechanism holds promise for a range of metabolic disorders beyond T2D.

Future research should focus on:

-

Clinical Trials in NAFLD/NASH: Designing and executing robust clinical trials to quantify the effect of GKAs on liver fat content, fibrosis, and inflammatory markers.

-

Neurological Applications: Investigating the role of GK in the brain, where it is also expressed and may influence glucose sensing in hypothalamic neurons involved in appetite regulation.

-

Combination Therapies: Exploring synergistic effects of GKAs with other drug classes, such as GLP-1 receptor agonists or SGLT2 inhibitors, to address multiple facets of metabolic disease.[7][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. What is Dorzagliatin used for? [synapse.patsnap.com]

- 5. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. What are the therapeutic candidates targeting glucokinase? [synapse.patsnap.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]

- 14. Dorzagliatin for Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis of Randomized Phase II/III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: MK-1421 for In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor 3 (sstr3).[1][2][3][4] It is important to note that while the initial request specified this compound as a GPR40 agonist, the scientific literature identifies it as an sstr3 antagonist.[1][2][3][4] Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion. By antagonizing the sstr3 receptor on pancreatic β-cells, this compound relieves this inhibitory tone, thereby potentiating glucose-stimulated insulin secretion (GSIS).[3] This makes this compound a potential therapeutic agent for type 2 diabetes.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound in an in vitro GSIS assay with isolated pancreatic islets. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis to assess the glucose-dependent effects of this compound on insulin secretion.

Mechanism of Action: Sstr3 Antagonism in Pancreatic β-Cells

In pancreatic islets, somatostatin is released from δ-cells and acts as a paracrine inhibitor of both insulin and glucagon secretion. Somatostatin binds to sstr3 on β-cells, which are G-protein coupled receptors. Activation of sstr3 by somatostatin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of K+ channels. This hyperpolarizes the cell membrane, reducing Ca2+ influx and ultimately inhibiting insulin exocytosis.

This compound, as an sstr3 antagonist, blocks the binding of endogenous somatostatin to its receptor. This action prevents the downstream inhibitory signaling cascade. Consequently, in the presence of stimulatory glucose concentrations, the full insulin secretion potential of the β-cell can be realized, leading to an augmentation of GSIS.

References

- 1. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MK-1421 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1] Sstr3 is a G-protein-coupled receptor (GPCR) involved in the regulation of hormone secretion and cell growth.[2][3][4][5] As an antagonist, this compound blocks the inhibitory effects of somatostatin on sstr3, leading to downstream cellular responses. Notably, this compound has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to modulate insulin secretion.[1][6][7][8] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and pathway information.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source |

| CAS Number | 1235995-16-0 | [1] |

| Molecular Formula | C27H24FN9O2 | [1] |

| Molecular Weight | 525.54 g/mol | [1] |

| Purity | >98% (typically confirmed by HPLC) | General Small Molecule Information |

| Appearance | Crystalline solid or powder | General Small Molecule Information |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Lab Practice |

| Recommended Stock Concentration | 10 mM | General Lab Practice |

| Storage Conditions (Powder) | -20°C, protected from light | General Lab Practice |

| Storage Conditions (Stock Solution) | -20°C or -80°C in aliquots | General Lab Practice |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

0.22 µm syringe filter (optional, for sterilization)

-

Laminar flow hood or sterile workspace

Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a commonly used concentration for in vitro studies.

2.1. Calculation:

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (525.54 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

-

Example Calculation for 1 mL of 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 525.54 g/mol x 0.001 L x 1000 mg/g

-

Mass (mg) = 5.2554 mg

-

2.2. Procedure:

-

Weighing: In a sterile microcentrifuge tube, carefully weigh out 5.26 mg of this compound powder using a calibrated analytical balance.

-

Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution into cell culture medium to the desired final concentration for your experiment.

3.1. Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations. It is crucial to ensure thorough mixing at each dilution step.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to distinguish the effects of the compound from those of the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathway

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Logical Relationship: From Stock to Experiment

Caption: Logical flow from stock solution to cell-based experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Using MK-1421 in Patch-Clamp Electrophysiology on Beta-Cells

For Researchers, Scientists, and Drug Development Professionals